molecular formula C9H10ClNO3 B1624646 1-(3-CHLOROPROPOXY)-2-NITROBENZENE CAS No. 37576-04-8

1-(3-CHLOROPROPOXY)-2-NITROBENZENE

Cat. No.: B1624646
CAS No.: 37576-04-8
M. Wt: 215.63 g/mol
InChI Key: DKXKUILKIAMLSD-UHFFFAOYSA-N
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Description

1-(3-CHLOROPROPOXY)-2-NITROBENZENE is an organic compound with the molecular formula C9H10ClNO3 It is characterized by a benzene ring substituted with a nitro group at the second position and a 3-chloro-propoxy group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPROPOXY)-2-NITROBENZENE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPROPOXY)-2-NITROBENZENE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: The major product formed is 1-(3-Amino-propoxy)-2-nitro-benzene.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

1-(3-CHLOROPROPOXY)-2-NITROBENZENE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPROPOXY)-2-NITROBENZENE depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the chloro-propoxy group can interact with various biological macromolecules. These interactions can lead to inhibition or activation of specific pathways, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-propoxy)-benzene: Lacks the nitro group, making it less reactive in redox reactions.

    2-Nitro-1-(3-methoxy-propoxy)-benzene: Similar structure but with a methoxy group instead of a chloro group, affecting its reactivity and applications.

Uniqueness

1-(3-CHLOROPROPOXY)-2-NITROBENZENE is unique due to the presence of both a nitro group and a chloro-propoxy group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

1-(3-chloropropoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXKUILKIAMLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465436
Record name 1-(3-Chloro-propoxy)-2-nitro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37576-04-8
Record name 1-(3-Chloro-propoxy)-2-nitro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Nitrophenol (70 mmol), 1-bromo-3-chloropropane (360 mmol), potassium carbonate (water free, 110 mmol), potassium iodide (2 mmol) and tetrabutyl-ammonium bromide (1 mmol) are suspended in acetone (130 ml) and heated up to 50° C. and the mixture is then stirred at this temperature for 30 hours. After cooling down to RT the solid material is filtered off and the filtrate is evaporated. The excess of 1-bromo-3-chloropropane is distilled of under vacuum (70° C.). A yellow-orange oil with Rf=0.55 (hexane/ethyl acetate=2:1) is obtained, which is used in the next step without further purification.
Quantity
70 mmol
Type
reactant
Reaction Step One
Quantity
360 mmol
Type
reactant
Reaction Step Two
Quantity
110 mmol
Type
reactant
Reaction Step Three
Quantity
2 mmol
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
catalyst
Reaction Step Five
Quantity
130 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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